(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQXZRPBAMOGM-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C23H27NO4
- Molecular Weight : 381.46 g/mol
- CAS Number : 160948-81-2
The compound features a pyrrolidine backbone with a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (2S,3R)-3-(tert-butoxy)-1-Fmoc-pyrrolidine | A549 (lung cancer) | 63.4% | |
| 3-substituted pyrrolidines | A549 | 21.2% |
The results indicate that modifications in the structure significantly affect the anticancer activity, with some derivatives exhibiting enhanced efficacy compared to standard treatments like cisplatin.
Antimicrobial Activity
In addition to anticancer properties, studies have explored the antimicrobial activity of related compounds. The derivatives were screened against multidrug-resistant bacterial and fungal pathogens using broth microdilution techniques. However, initial tests indicated that some did not exhibit significant antibacterial or antifungal activity (MIC > 128 µg/mL) .
The synthesis of this compound typically involves multi-step organic reactions starting from readily available amino acids or their derivatives. The incorporation of various functional groups can be achieved through nucleophilic substitution reactions and other organic transformations .
The proposed mechanism for its biological activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation or microbial survival. Further mechanistic studies are required to elucidate these pathways.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related pyrrolidine derivatives:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Peptide Synthesis
The compound is widely used as a protected amino acid in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Medicinal Chemistry
Fmoc-Thr(tBu)-OH is utilized in the development of peptide-based therapeutics. Its structure allows for the incorporation of threonine residues into peptides, which can enhance their biological activity and stability. Research has shown that peptides containing threonine exhibit improved interactions with biological targets, making them suitable candidates for drug development.
Bioconjugation
This compound can be employed in bioconjugation techniques to attach peptides to various biomolecules or surfaces. The ability to modify the terminal carboxylic acid group enables the formation of stable linkages with proteins, antibodies, or nanoparticles, facilitating targeted drug delivery systems.
Research in Enzyme Inhibition
Studies have indicated that derivatives of this compound can act as inhibitors of specific enzymes, particularly those involved in cellular signaling pathways. For instance, cyclic nucleotide phosphodiesterases have been identified as potential drug targets, and compounds like Fmoc-Thr(tBu)-OH may provide insights into the design of selective inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
